molecular formula C20H20ClN3OS B15007216 N-[(4-chlorophenyl)methyl]-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

N-[(4-chlorophenyl)methyl]-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B15007216
M. Wt: 385.9 g/mol
InChI Key: PFPRWPFAJFYTCH-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a propyl-substituted thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an alkyl halide under basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzyl halide and a suitable nucleophile.

    Formation of the Benzamide Structure: The final step involves the reaction of the intermediate product with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chlorophenyl)methyl]-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide: shares similarities with other benzamide derivatives and thiadiazole-containing compounds.

    N-(4-chlorophenyl)-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide: A closely related compound with slight structural variations.

Uniqueness

  • The unique combination of the chlorophenyl, methyl, and propyl-substituted thiadiazole groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20ClN3OS

Molecular Weight

385.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C20H20ClN3OS/c1-3-4-18-22-23-20(26-18)24(13-15-7-11-17(21)12-8-15)19(25)16-9-5-14(2)6-10-16/h5-12H,3-4,13H2,1-2H3

InChI Key

PFPRWPFAJFYTCH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)N(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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